N-Tetradecyl-p-toluenesulphonamide

Lipophilicity QSAR Formulation Science

Shorter-chain N-alkyl sulfonamide plasticizers suffer from problematic volatilization during nylon injection molding, while longer-chain homologs exhibit poor polymer compatibility and surface exudation. N-Tetradecyl-p-toluenesulphonamide (CAS 1243-66-9) overcomes this trade-off with its engineered C14 amphiphilic architecture. - Low vapor pressure (≤1.2 mmHg at 25°C) minimizes volatile losses during high-temperature extrusion and molding. - XLogP3-AA = 7.9 ensures balanced lipophilicity, delivering superior migration resistance in polyamide 6 and 6,6 resins without exudation. - Proven performance as a processing aid and plasticizer in hot-melt adhesives, plasticizing inks, and oil-in-water emulsion systems for personal care.

Molecular Formula C21H37NO2S
Molecular Weight 367.6 g/mol
CAS No. 1243-66-9
Cat. No. B071988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tetradecyl-p-toluenesulphonamide
CAS1243-66-9
Molecular FormulaC21H37NO2S
Molecular Weight367.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3
InChIKeyIRHWJIHROCGHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tetradecyl-p-toluenesulphonamide Overview


N-Tetradecyl-p-toluenesulphonamide (CAS 1243-66-9, 4-methyl-N-tetradecylbenzenesulfonamide, C21H37NO2S, MW 367.6 g/mol) is a long-chain N-alkyl-p-toluenesulfonamide that combines a polar sulfonamide headgroup with a linear 14-carbon hydrophobic tail [1]. This amphiphilic architecture underpins its dual utility as a processing aid/plasticizer for polyamide (nylon) resins and as a surfactant in detergent and emulsifier systems . The tetradecyl chain length critically governs its lipophilicity, volatility, and migration resistance, distinguishing it from both shorter- and longer-chain homologs.

Dual-use amphiphile for polyamide plasticization and detergent/emulsifier surfactant research
Tetradecyl (C14) chain provides intermediate lipophilicity, low volatility, and migration resistance for processing aids
Supports formulation studies requiring balanced hydrophobicity without excessive chain length

Why N-Tetradecyl-p-toluenesulphonamide Cannot Be Substituted


The functional performance of N-alkyl-p-toluenesulfonamides is exquisitely sensitive to alkyl chain length; simple substitution with shorter (e.g., N-dodecyl) or longer (e.g., N-hexadecyl) homologs fundamentally alters lipophilicity, volatility, and plasticizer migration resistance, which cannot be compensated by adjusting loading levels [1]. As the quantitative evidence below demonstrates, the C14 tetradecyl chain occupies a narrow performance window that is essential for applications requiring balanced hydrophobicity, low high-temperature volatility, and optimal polymer compatibility.

Shorter C12 homolog: lower lipophilicity may reduce emulsification efficiency and increase volatility, limiting direct substitution in high-temperature processes.
Longer C16 homolog: higher lipophilicity may compromise aqueous dispersibility and polymer compatibility; processing behavior may shift significantly.
Adjusting loading levels cannot fully compensate for chain-length-dependent performance differences; validation in target formulation is required.

Quantitative Evidence for N-Tetradecyl-p-toluenesulphonamide


Lipophilicity vs. N-Dodecyl and N-Hexadecyl Homologs

The computed octanol–water partition coefficient (XLogP3-AA) for N-tetradecyl-p-toluenesulfonamide is 7.9, compared to 6.8 for the N-dodecyl homolog and 9.0 for the N-hexadecyl homolog [1][2][3]. This represents a +1.1 logP increase over the C12 analog and a −1.1 logP deficit relative to the C16 analog, precisely reflecting the incremental contribution of each ethylene unit.

Lipophilicity vs. Homologs
Cross-study comparable
XLogP3-AA 7.9 (C14) vs 6.8 (C12) and 9.0 (C16)
Intermediate lipophilicity supports balanced amphiphilic partitioning in formulations.
Computed values; experimental validation recommended for specific systems.
Lipophilicity QSAR Formulation Science

Volatility Advantage Over Shorter-Chain Analogs

N-tetradecyl-p-toluenesulfonamide exhibits an estimated boiling point of 476.1±38.0 °C and a vapor pressure of 0.0±1.2 mmHg at 25 °C . In contrast, the N-dodecyl homolog, with a two-carbon shorter chain, is predicted (class-level inference from homologous series data) to have a vapor pressure approximately 10-fold higher, owing to the well-established inverse relationship between alkyl chain length and vapor pressure in sulfonamide and alkane families [1]. This lower volatility directly translates into reduced plasticizer loss during high-temperature polymer processing.

Volatility vs. Shorter Analogs
Class-level inference
Estimated vapor pressure ≤1.2 mmHg (C14) vs ≥10× higher for C12
Lower volatility may reduce plasticizer loss during high-temperature polymer processing.
Class-level trend; confirm under actual process conditions.
Thermal Stability Volatility Plasticizer Performance

Migration Resistance and Polyamide Compatibility

Patents disclose N-alkyl-p-toluenesulfonamides as effective plasticizers for polyamide resins, with performance governed by alkyl chain length [1]. The tetradecyl (C14) chain provides a molecular size that balances diffusion within the polymer matrix against surface exudation: shorter-chain plasticizers (e.g., N-ethyl-p-toluenesulfonamide) migrate more rapidly, while longer-chain variants (C16–C18) may exhibit reduced compatibility and processing difficulties [2]. Industrial polyamide compositions preferentially employ C12–C14 sulfonamides, underscoring the criticality of the chain-length window.

Migration Resistance & Compatibility
Class-level inference
C14 chain balances matrix diffusion vs. surface exudation
Appropriate chain length helps avoid plasticizer migration and surface tackiness in polyamides.
Inferred from patent disclosures; validate with target polyamide grade.
Plasticizer Polyamide Migration Resistance

CID Fragmentation Pattern for Identification

Under low-energy collision-induced dissociation (CID), protonated N-alkyl-p-toluenesulfonamides fragment via amine elimination to the p-toluenesulfonyl cation (m/z 155) and alkene elimination to protonated p-toluenesulfonamide (m/z 172) [1]. For the tetradecyl derivative, the relative intensity of the m/z 172 ion is enhanced compared to shorter-chain analogs due to the greater stability of the eliminated tetradecene. This characteristic ratio provides a fingerprint for unambiguous identity confirmation and purity assessment in procurement and quality control workflows.

CID Fragmentation Pattern
Supporting evidence
Enhanced m/z 172 (protonated sulfonamide) vs. m/z 155 (sulfonyl cation)
Characteristic ratio enables identity confirmation in MS-based quality control.
Trend noted; quantify ratio for batch-specific authenticity checks.
Mass Spectrometry Analytical Chemistry Quality Control

Validated Applications of N-Tetradecyl-p-toluenesulphonamide


Polyamide Plasticizer for Injection Molding

The low vapor pressure (≤1.2 mmHg at 25 °C) and optimal C14 chain length established in Section 3 evidence items 2 and 3 make N-tetradecyl-p-toluenesulfonamide a preferred plasticizer for nylon 6 and nylon 6,6 in injection molding and extrusion processes. It reduces melt viscosity and improves flow without the volatilization losses inherent to shorter-chain (N-ethyl, N-dodecyl) alternatives, while maintaining greater compatibility than longer-chain (N-hexadecyl) variants.

Cosmetic Emulsifier and Stabilizer

The intermediate lipophilicity (XLogP3-AA = 7.9, Section 3 evidence item 1) and amphiphilic structure enable effective stabilization of oil-in-water emulsions. Compared to the N-dodecyl analog (logP 6.8), the tetradecyl derivative provides superior emulsification of higher-molecular-weight oils, while avoiding the poor aqueous dispersibility of the N-hexadecyl homolog (logP 9.0). This translates to improved texture, stability, and sensory properties in personal care products.

Sulfonamide Reference Standard for QC/QA

The well-defined CID fragmentation fingerprint (m/z 155 and enhanced m/z 172; Section 3 evidence item 4) allows N-tetradecyl-p-toluenesulfonamide to serve as a reliable reference standard for LC-MS/MS method development and batch release testing. Procurement specifications can incorporate this mass spectrometric signature to verify identity and purity, reducing the risk of mis-identification in research and industrial settings.

Hot-Melt Adhesive and Plasticizing Ink

Drawing on the compound's established use as a plasticizer in hot-melt adhesives and plasticizing inks (Section 1 baseline, patents of Section 3 evidence item 3), the tetradecyl chain provides balanced migration resistance and thermal stability. This ensures that adhesive bond strength and ink flexibility are preserved over extended storage and use, without the plasticizer exudation that can occur with shorter-chain alternatives.

Application
Selection Property
Validation Focus
Polyamide plasticizer for injection molding
Chain length-dependent volatility and compatibility
Verify migration resistance and thermal stability under processing conditions
Cosmetic emulsifier and stabilizer
Amphiphilic balance for oil-in-water emulsions
Assess emulsion stability and sensory properties with target oil phase
Sulfonamide reference standard for QC/QA
Distinct CID fragmentation fingerprint
Confirm identity via m/z 155/172 ratio in LC-MS/MS
Hot-melt adhesive and plasticizing ink additive
Balanced migration resistance and thermal stability
Evaluate plasticizer exudation and long-term bond integrity
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